molecular formula C20H26N2O4S B305818 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide

2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide

Cat. No. B305818
M. Wt: 390.5 g/mol
InChI Key: FUEGSSCIUQGDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide, also known as MMSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in many physiological processes. Additionally, 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to inhibit the activity of certain proteins involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antiproliferative, antibacterial, and antifungal activity, 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to exhibit anti-inflammatory effects. Additionally, 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide in lab experiments is its ability to exhibit a variety of biochemical and physiological effects. Additionally, 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide. One area of interest is in the development of new cancer treatments. 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide, which may lead to the development of new drugs that target specific enzymes and proteins in cells. Finally, further studies are needed to determine the safety and toxicity of 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide, which will be important for its potential use in humans.

Synthesis Methods

The synthesis of 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide involves several steps. The first step is the reaction of mesitylene with sulfuric acid and nitric acid to produce mesityl nitrobenzene. This is followed by the reduction of the nitro group using tin and hydrochloric acid to produce mesityl aniline. The next step is the reaction of mesityl aniline with methylsulfonyl chloride to produce mesitylsulfonyl aniline. The final step is the reaction of mesitylsulfonyl aniline with 4-methoxybenzylamine and acetic anhydride to produce 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide.

Scientific Research Applications

2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research. 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to exhibit antiproliferative effects on cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, 2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C20H26N2O4S/c1-14-10-15(2)20(16(3)11-14)27(24,25)22(4)13-19(23)21-12-17-6-8-18(26-5)9-7-17/h6-11H,12-13H2,1-5H3,(H,21,23)

InChI Key

FUEGSSCIUQGDIS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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